4-(1-Benzofuran-2-yl)benzoyl chloride
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Overview
Description
4-(1-Benzofuran-2-yl)benzoyl chloride is an organic compound that features a benzofuran ring fused with a benzoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzofuran-2-yl)benzoyl chloride typically involves the reaction of 4-(1-benzofuran-2-yl)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under reflux conditions, where the benzoic acid derivative is dissolved in an inert solvent such as dichloromethane or chloroform, and the chlorinating agent is added dropwise. The reaction mixture is then heated to reflux, allowing the formation of the benzoyl chloride derivative .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but often involves continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzofuran-2-yl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium, or chromium trioxide (CrO₃) in acetic acid.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Alcohols: Resulting from reduction reactions.
Oxidized Derivatives: Various oxidized products depending on the specific conditions and reagents used.
Scientific Research Applications
4-(1-Benzofuran-2-yl)benzoyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antiviral activities.
Material Science: Employed in the development of advanced materials, including polymers and dyes, due to its unique structural properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Chemistry: Utilized in the synthesis of specialty chemicals and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of 4-(1-Benzofuran-2-yl)benzoyl chloride primarily involves its reactivity towards nucleophiles. The benzoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of various derivatives and in biochemical studies where the compound can modify proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-(1-Benzofuran-2-yl)benzoic acid: The precursor to the benzoyl chloride derivative, used in similar synthetic applications.
Benzofuran-2-carboxylic acid: Another benzofuran derivative with applications in medicinal chemistry.
Benzoyl chloride: A simpler analogue used widely in organic synthesis.
Uniqueness
4-(1-Benzofuran-2-yl)benzoyl chloride is unique due to the presence of both the benzofuran ring and the benzoyl chloride group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo a variety of chemical reactions and form complex derivatives makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
42876-57-3 |
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Molecular Formula |
C15H9ClO2 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
4-(1-benzofuran-2-yl)benzoyl chloride |
InChI |
InChI=1S/C15H9ClO2/c16-15(17)11-7-5-10(6-8-11)14-9-12-3-1-2-4-13(12)18-14/h1-9H |
InChI Key |
VCYGPJCGMPXMDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)C(=O)Cl |
Origin of Product |
United States |
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